molecular formula C12H16N2O2 B1278733 N-(2-hydroxyphenyl)piperidine-4-carboxamide CAS No. 885524-82-3

N-(2-hydroxyphenyl)piperidine-4-carboxamide

Cat. No. B1278733
M. Wt: 220.27 g/mol
InChI Key: UDJHELFEUYWSPI-UHFFFAOYSA-N
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Description

The compound "N-(2-hydroxyphenyl)piperidine-4-carboxamide" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. The compound has a hydroxyphenyl group attached to the nitrogen atom of the piperidine ring and a carboxamide group at the 4-position. This structure suggests potential pharmacological activity, as seen in similar compounds that have been evaluated for various biological activities, such as TRPM8 antagonism and as a Rho kinase inhibitor .

Synthesis Analysis

The synthesis of related piperidine carboxamide compounds involves multiple steps, including acylation, deprotection, and salt formation . For instance, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, was synthesized from 4-aminopyridine and N,N'-carbonyldiimidazole . Similarly, N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides were synthesized through analogue-based rational design . Although the exact synthesis of "N-(2-hydroxyphenyl)piperidine-4-carboxamide" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of a similar compound, (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide, was determined using single-crystal X-ray diffraction data . It crystallized in the monoclinic space group with specific unit cell dimensions and exhibited intermolecular and intramolecular hydrogen bonds, forming a 1-dimensional network . This suggests that "N-(2-hydroxyphenyl)piperidine-4-carboxamide" could also form hydrogen bonds, which might influence its biological activity and solubility.

Chemical Reactions Analysis

Piperidine carboxamide derivatives have been shown to participate in various chemical reactions. For example, l-Piperazine-2-carboxylic acid derived N-formamides were used as Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the reactivity of the piperidine carboxamide moiety in catalysis . This indicates that "N-(2-hydroxyphenyl)piperidine-4-carboxamide" could also be involved in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine carboxamide derivatives can be influenced by the introduction of substituents, such as fluorine atoms, which modulate basicity, lipophilicity, and solubility . The presence of a hydroxyphenyl group in "N-(2-hydroxyphenyl)piperidine-4-carboxamide" could similarly affect these properties, potentially enhancing its pharmacological profile. The fluorinated derivatives of N-alkyl-piperidine-2-carboxamides showed variations in melting point temperatures and rates of oxidative degradation, which could be relevant for the stability and metabolism of "N-(2-hydroxyphenyl)piperidine-4-carboxamide" .

Scientific Research Applications

Multitarget Ligand of Aminergic GPCRs

N-(2-hydroxyphenyl)piperidine-4-carboxamide derivatives, such as D2AAK4, have shown potential as multitarget ligands of aminergic G protein-coupled receptors (GPCRs). This compound has been identified through structure-based virtual screening and exhibits an atypical antipsychotic profile. Its interactions with aminergic GPCRs, particularly forming electrostatic interactions with conserved Asp 3.32 of the receptors, highlight its potential in the treatment of psychiatric disorders. In vivo, it has shown effects in decreasing amphetamine-induced hyperactivity, improving memory consolidation, and exhibiting anxiogenic properties (Kaczor et al., 2020).

Anti-Angiogenic and DNA Cleavage Activities

N-(2-hydroxyphenyl)piperidine-4-carboxamide derivatives have demonstrated significant anti-angiogenic and DNA cleavage activities. These properties are crucial for their potential as anticancer agents. The ability to block blood vessel formation and exhibit differential migration in DNA binding/cleavage assays suggests their application in cancer treatment (Kambappa et al., 2017).

Synthesis and Antiinflammatory Activity

Synthesis of N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide, related to N-(2-hydroxyphenyl)piperidine-4-carboxamide, and its combination with various compounds has shown potent antiinflammatory activity. This indicates potential therapeutic applications in inflammation-related disorders (Rajasekaran et al., 1999).

Role in Aminocarbonylation

N-(2-hydroxyphenyl)piperidine-4-carboxamide and its derivatives have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation. This application is significant in chemical synthesis and drug development, demonstrating the compound's versatility in organic chemistry (Takács et al., 2014).

Interaction with TRPM8 Receptors

A series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides, structurally related to N-(2-hydroxyphenyl)piperidine-4-carboxamide, have been identified as blockers of transient receptor potential melastatin 8 (TRPM8) channels. This highlights its potential in treating neuropathic pain and other conditions related to TRPM8 receptors (Chaudhari et al., 2013).

Future Directions

There is a paper that discusses the inhibition of human coronaviruses by piperidine-4-carboxamides . This suggests that “N-(2-hydroxyphenyl)piperidine-4-carboxamide” and similar compounds could potentially be studied for their antiviral properties .

properties

IUPAC Name

N-(2-hydroxyphenyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-11-4-2-1-3-10(11)14-12(16)9-5-7-13-8-6-9/h1-4,9,13,15H,5-8H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJHELFEUYWSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801262251
Record name N-(2-Hydroxyphenyl)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyphenyl)piperidine-4-carboxamide

CAS RN

885524-82-3
Record name N-(2-Hydroxyphenyl)-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885524-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyphenyl)-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Ramakrishnan, A Mary Thangakani… - Journal of …, 2018 - Taylor & Francis
c-Yes kinase is considered as one of the attractive targets for anti-cancer drug design. The DFG (Asp-Phe-Gly) motif present in most of the kinases will adopt active and inactive …
Number of citations: 9 www.tandfonline.com

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